7-Fluoro-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
7-Fluoro-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, introduction of the fluorine atom, and attachment of the oxazole and piperidine groups. Common synthetic routes may include:
Formation of Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorine Atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of Oxazole and Piperidine Groups: These groups can be introduced through nucleophilic substitution or coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Fluorinated Compounds: Molecules containing fluorine atoms that exhibit unique chemical properties.
Oxazole Derivatives: Compounds with oxazole rings that have diverse biological activities.
Uniqueness
7-Fluoro-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7-fluoro-3-[[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c1-13-22-16(11-26-13)10-23-6-4-14(5-7-23)9-24-12-21-18-8-15(20)2-3-17(18)19(24)25/h2-3,8,11-12,14H,4-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXWMCXZVVGPNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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